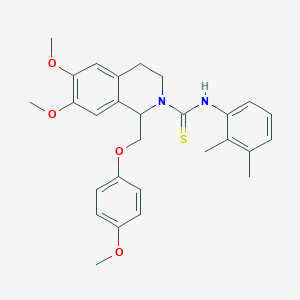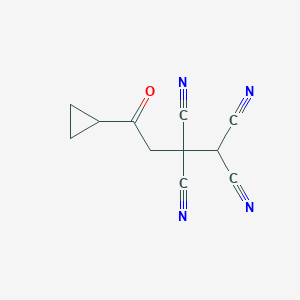![molecular formula C23H19ClFN3 B11459920 3-(4-chlorophenyl)-5-(4-fluorophenyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B11459920.png)
3-(4-chlorophenyl)-5-(4-fluorophenyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e]pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-5-(4-fluorophenyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e]pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl and a fluorophenyl group attached to a tetrahydrocyclohepta[e]pyrazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-5-(4-fluorophenyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e]pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core pyrazolopyrimidine structure, followed by the introduction of the chlorophenyl and fluorophenyl groups through substitution reactions. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
3-(4-chlorophenyl)-5-(4-fluorophenyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e]pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, often catalyzed by acids or bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated compounds.
Scientific Research Applications
3-(4-chlorophenyl)-5-(4-fluorophenyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e]pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-(4-fluorophenyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For instance, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.
Comparison with Similar Compounds
3-(4-chlorophenyl)-5-(4-fluorophenyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e]pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
- 1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
- 1-(4-fluorophenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl)methanol
These compounds share structural similarities, such as the presence of a fluorophenyl group and a pyrazole or pyrazolopyrimidine core. this compound is unique due to its specific combination of functional groups and its tetrahydrocyclohepta ring structure, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H19ClFN3 |
|---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-8-(4-fluorophenyl)-2,3,7-triazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7-tetraene |
InChI |
InChI=1S/C23H19ClFN3/c24-17-10-6-15(7-11-17)20-14-26-28-21-5-3-1-2-4-19(21)22(27-23(20)28)16-8-12-18(25)13-9-16/h6-14H,1-5H2 |
InChI Key |
HNRWKTXNOHZYTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)N3C(=C(C=N3)C4=CC=C(C=C4)Cl)N=C2C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-2-(1H-indol-3-yl)acetamide](/img/structure/B11459851.png)
![2-(4-Methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B11459858.png)
![2-(8-amino-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)ethanol](/img/structure/B11459864.png)
![3-{5-[1-(3-Chlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11459867.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B11459872.png)
![3-(4-Chlorophenyl)-7-(thiophen-3-yl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11459884.png)
![Prop-2-en-1-yl 7-methyl-4-oxo-5-phenyl-2-(propylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11459892.png)

![2-[[3-oxo-4-(2-phenylethyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide](/img/structure/B11459907.png)
![1-(2-Bromo-5-nitrophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B11459913.png)
![7-(3-chlorophenyl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11459926.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-methylbenzamide](/img/structure/B11459934.png)
![2-(3-chlorobenzyl)-5-{[(4-fluorophenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11459940.png)

